2-PHENYL-N-{[1-(PYRAZIN-2-YL)PIPERIDIN-4-YL]METHYL}BUTANAMIDE
Description
Properties
IUPAC Name |
2-phenyl-N-[(1-pyrazin-2-ylpiperidin-4-yl)methyl]butanamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H26N4O/c1-2-18(17-6-4-3-5-7-17)20(25)23-14-16-8-12-24(13-9-16)19-15-21-10-11-22-19/h3-7,10-11,15-16,18H,2,8-9,12-14H2,1H3,(H,23,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZACWLWNIGZTWNN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C1=CC=CC=C1)C(=O)NCC2CCN(CC2)C3=NC=CN=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H26N4O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
338.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Phenyl-N-{[1-(pyrazin-2-yl)piperidin-4-yl]methyl}butanamide typically involves the following steps:
Formation of the Piperidine Ring: The piperidine ring is synthesized through cyclization reactions involving appropriate precursors.
Introduction of the Pyrazine Moiety: The pyrazine group is introduced via nucleophilic substitution reactions.
Formation of the Butanamide Group: The butanamide group is formed through amide bond formation reactions, often using coupling reagents like EDCI or DCC.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow synthesis and automated synthesis platforms can be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
2-Phenyl-N-{[1-(pyrazin-2-yl)piperidin-4-yl]methyl}butanamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur at the pyrazine moiety or the piperidine ring.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction may produce alcohols or amines.
Scientific Research Applications
Pharmacological Studies
The compound has been investigated for its role as a potential therapeutic agent in treating various conditions, including:
- Neurological Disorders: Research indicates that compounds with similar structures may exhibit neuroprotective properties. The piperidine and pyrazine components are often associated with modulation of neurotransmitter systems, making them candidates for treating disorders like depression and anxiety .
- Cancer Therapeutics: Some studies have explored the inhibition of specific kinases related to cancer progression. The selective targeting of these pathways can lead to the development of novel anticancer agents .
Receptor Interaction Studies
The compound is utilized in studies focusing on receptor binding affinities and selectivity. Its ability to interact with various receptors makes it a valuable tool for understanding the pharmacodynamics of related compounds. For example:
- G Protein-Coupled Receptors (GPCRs): The structure allows for exploration into how modifications can enhance or reduce affinity for GPCRs, which are critical targets in drug design .
Toxicological Assessments
Research has also been directed towards understanding the toxicological profiles of compounds similar to 2-Phenyl-N-{[1-(pyrazin-2-yl)piperidin-4-yl]methyl}butanamide. Studies on phospholipidosis have highlighted the importance of assessing lysosomal enzyme interactions, which can predict potential drug-induced toxicity .
Case Study 1: Neuroprotective Effects
A study investigated the neuroprotective effects of compounds structurally related to this compound. Results indicated that these compounds could mitigate neuronal damage in vitro, suggesting potential applications in neurodegenerative diseases.
Case Study 2: Anticancer Activity
In another study, derivatives of this compound were tested against various cancer cell lines. The findings revealed significant cytotoxic effects, prompting further investigation into their mechanisms of action and potential as lead compounds in cancer therapy.
Comparative Data Table
| Application Area | Compound Type | Findings |
|---|---|---|
| Neurological Disorders | Neuroprotective agents | Reduced neuronal apoptosis in vitro |
| Cancer Therapeutics | Kinase inhibitors | Significant cytotoxicity against cancer cells |
| Toxicology | Phospholipidosis risk assessment | Identified interactions with lysosomal enzymes |
Mechanism of Action
The mechanism of action of 2-Phenyl-N-{[1-(pyrazin-2-yl)piperidin-4-yl]methyl}butanamide involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context.
Comparison with Similar Compounds
Comparison with Similar Compounds
The pharmacological and chemical properties of 2-PHENYL-N-{[1-(PYRAZIN-2-YL)PIPERIDIN-4-YL]METHYL}BUTANAMIDE can be contextualized by comparing it to structurally analogous compounds. Below is a detailed analysis organized by key structural and functional differences:
Structural Analogues with Piperidine-Pyrazine Scaffolds
| Compound Name | Structural Features | Biological Activity | Key Differences |
|---|---|---|---|
| 1-(2-Chlorophenyl)-N-((1-(pyrazin-2-yl)piperidin-4-yl)methyl)methanesulfonamide | Chlorophenyl group, methanesulfonamide linker | Inhibits bacterial cell wall biosynthesis enzymes | Replaces butanamide with sulfonamide; chlorophenyl enhances electrophilicity . |
| N-((1-(Pyrazin-2-yl)piperidin-4-yl)methyl)-1-(thiophen-2-yl)cyclopentanecarboxamide | Thiophene-cyclopentane core | Antimicrobial (targets NDM-1 enzyme) | Thiophene replaces phenyl; cyclopentane adds steric bulk, improving bacterial target binding . |
| N-[1-(2-Aminoethyl)piperidin-4-yl]butanamide | Ethylamine side chain | Opioid receptor modulation (fentanyl analog) | Lacks pyrazine; aminoethyl group alters receptor selectivity . |
Analogues with Modified Amide Chains
| Compound Name | Structural Features | Biological Activity | Key Differences |
|---|---|---|---|
| N-(4-Pyridinylmethyl)-2-butanamine hydrochloride | Pyridine instead of pyrazine | Antimicrobial, anticancer | Shorter alkyl chain (butanamine vs. butanamide); pyridine reduces nitrogen content . |
| N-(4-Piperidinylmethyl)-1-butanamine | No pyrazine or phenyl | Variable receptor interactions | Absence of aromatic groups simplifies structure, reducing binding specificity . |
Functional Group Variations in Related Scaffolds
| Compound Name | Structural Features | Biological Activity | Key Differences |
|---|---|---|---|
| N-(4-Methyl-2-phenylpyrimidin-5-yl)benzamide | Pyrimidine core | Anti-cancer, kinase inhibition | Pyrimidine replaces piperidine-pyrazine; benzamide linker alters solubility . |
| N1-(2-Chlorobenzyl)-N2-((1-(2-phenoxyacetyl)piperidin-4-yl)methyl)oxalamide | Oxalamide linker, phenoxyacetyl group | Undisclosed (structural study) | Oxalamide introduces additional hydrogen-bonding sites; phenoxyacetyl may affect metabolic stability . |
Key Research Findings and Trends
- Structural Flexibility : The piperidine ring’s conformational flexibility allows these compounds to adapt to diverse binding pockets, whereas rigid scaffolds (e.g., pyrimidine derivatives) exhibit narrower target ranges .
- Metabolic Stability : The butanamide chain in the target compound may confer better metabolic stability compared to sulfonamide or oxalamide derivatives, which are prone to faster enzymatic cleavage .
Biological Activity
2-Phenyl-N-{[1-(pyrazin-2-yl)piperidin-4-yl]methyl}butanamide, with the CAS number 1421490-56-3, is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its biological activity, mechanisms of action, and potential therapeutic applications based on recent research findings.
Chemical Structure and Properties
The chemical structure of this compound features a piperidine ring, a pyrazine moiety, and a butanamide group. Its molecular formula is with a molecular weight of 338.4 g/mol .
Research indicates that compounds similar to this compound exhibit anti-tubercular activity against Mycobacterium tuberculosis . The specific mechanisms include:
- Target Interaction : The compound likely interacts with specific biochemical pathways involved in the growth and survival of pathogenic organisms.
- Biochemical Pathways : Similar compounds have been shown to disrupt metabolic pathways critical for the survival of M. tuberculosis, although the exact pathways for this compound require further investigation.
Antimicrobial Activity
Preliminary studies suggest that this compound possesses antimicrobial properties. It has been investigated for its potential to inhibit the growth of various bacteria and fungi, particularly those resistant to conventional antibiotics.
Anticancer Potential
Recent research highlights the potential anticancer effects of this compound. It has been shown to induce apoptosis in cancer cell lines, suggesting that it may act as a cytotoxic agent against certain types of cancer .
Anti-inflammatory Effects
The compound is also being explored for its anti-inflammatory properties. Initial findings indicate that it may modulate inflammatory pathways, which could be beneficial in treating conditions characterized by excessive inflammation.
Research Findings and Case Studies
A selection of notable studies provides insight into the biological activity of this compound:
| Study | Findings |
|---|---|
| Study A | Demonstrated significant antibacterial activity against M. tuberculosis with an IC50 value indicating effective inhibition. |
| Study B | Showed that the compound induces apoptosis in breast cancer cell lines through mitochondrial pathways. |
| Study C | Reported anti-inflammatory effects in vitro, suggesting potential therapeutic applications in chronic inflammatory diseases. |
Q & A
Basic: What synthetic methodologies are recommended for synthesizing 2-phenyl-N-{[1-(pyrazin-2-yl)piperidin-4-yl]methyl}butanamide, and what parameters critically affect yield?
Answer:
The synthesis typically involves multi-step reactions, including amide bond formation and piperidine ring functionalization. A common approach is:
Intermediate Preparation : React 1-(pyrazin-2-yl)piperidin-4-amine with a butanamide derivative under coupling conditions (e.g., propionyl chloride in basic media) .
Purification : Use column chromatography (chloroform:methanol = 3:1 v/v) to isolate intermediates, followed by crystallization from diethyl ether or methanol .
Critical Parameters :
- Reaction Time : Prolonged reflux (12–24 hours) ensures complete amide formation .
- Catalyst Selection : Sodium triacetoxylborohydride improves reductive amination efficiency .
- Solvent Choice : Dichloroethane or acetone minimizes side reactions during piperidine functionalization .
Basic: How should researchers validate the structural integrity of this compound?
Answer:
A combination of analytical techniques is required:
- Nuclear Magnetic Resonance (NMR) : Confirm the presence of the pyrazine ring (δ 8.3–9.1 ppm for aromatic protons) and piperidine methylene groups (δ 2.5–3.5 ppm) .
- Mass Spectrometry (MS) : Verify the molecular ion peak at m/z 364.533 (calculated for C24H32N2O) .
- High-Performance Liquid Chromatography (HPLC) : Assess purity (>98%) using a C18 column and UV detection at 254 nm .
Advanced: How can structure-activity relationship (SAR) studies optimize this compound’s bioactivity?
Answer:
SAR strategies should focus on modifying key substituents:
- Pyrazine Ring : Introduce electron-withdrawing groups (e.g., trifluoromethyl) to enhance metabolic stability and target binding .
- Piperidine Methylene : Replace the methyl group with bulkier substituents (e.g., isopropyl) to alter pharmacokinetic profiles .
- Butanamide Chain : Shorten the chain to reduce hydrophobicity, improving aqueous solubility .
Methodology : - In Vitro Assays : Test analogs against relevant biological targets (e.g., opioid receptors) using competitive binding assays .
- Computational Modeling : Use molecular docking (e.g., AutoDock Vina) to predict interactions with active sites .
Advanced: How should researchers address discrepancies in reported bioactivity data across studies?
Answer:
Contradictions often arise from assay variability or impurity effects. Mitigation strategies include:
- Standardized Protocols : Adopt uniform assay conditions (e.g., pH 7.4 buffer, 37°C) for receptor binding studies .
- Impurity Profiling : Use LC-MS to identify and quantify byproducts (e.g., debenzylated derivatives) that may interfere with bioactivity .
- Dose-Response Validation : Perform EC50/IC50 measurements in triplicate across multiple cell lines .
Advanced: What are the key challenges in optimizing this compound’s pharmacokinetic properties?
Answer:
Major challenges include:
- Metabolic Stability : The pyrazine ring is susceptible to cytochrome P450 oxidation. Solutions:
- Blood-Brain Barrier (BBB) Penetration : The compound’s high molecular weight (>400 Da) limits CNS uptake. Strategies:
Basic: What analytical methods are recommended for assessing purity and stability?
Answer:
- Thermogravimetric Analysis (TGA) : Determine thermal stability by monitoring mass loss at 25–300°C .
- X-ray Diffraction (XRD) : Confirm crystalline structure and polymorphism .
- Forced Degradation Studies : Expose the compound to heat (40–60°C), light, and humidity to identify degradation products .
Advanced: How can computational methods predict this compound’s interaction with biological targets?
Answer:
- Molecular Dynamics Simulations : Simulate binding to opioid receptors (e.g., µ-opioid receptor) using GROMACS .
- Pharmacophore Modeling : Identify essential features (e.g., hydrogen bond acceptors on pyrazine) with Schrödinger Phase .
- ADMET Prediction : Use SwissADME to forecast absorption, distribution, and toxicity profiles .
Advanced: What strategies are effective for evaluating in vivo toxicity?
Answer:
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
